2-(Piperidin-1-ylmethyl)phenylboronic acid

Boronic acid pKa Substituent effects Physicochemical properties

Researchers requiring ortho-substituted boronic acids with tunable reactivity face limited options. 2-(Piperidin-1-ylmethyl)phenylboronic acid (CAS 878289-33-9) solves this via its piperidine moiety: - Lower pKa (8.35 vs 8.83 for PhB(OH)2) enhances diol binding at physiological pH - Basic piperidine N enables N→B coordination & reaction optimization - Ortho steric bulk imparts diol selectivity (glucose vs fructose) - Versatile handle for polymer/fluorophore conjugation in sensor design Ideal for Suzuki-Miyaura cross-coupling, PET tracer synthesis & smart materials. Consistent quality, global supply.

Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
CAS No. 878289-33-9
Cat. No. B1307817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-ylmethyl)phenylboronic acid
CAS878289-33-9
Molecular FormulaC12H18BNO2
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CN2CCCCC2)(O)O
InChIInChI=1S/C12H18BNO2/c15-13(16)12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7,15-16H,1,4-5,8-10H2
InChIKeyXLKFVMDAESHIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-ylmethyl)phenylboronic acid (CAS 878289-33-9): A piperidine-ortho-substituted phenylboronic acid with tunable physicochemical properties and unique steric profile


2-(Piperidin-1-ylmethyl)phenylboronic acid (CAS 878289-33-9) is an organoboronic acid derivative featuring an ortho-substituted phenyl ring bearing a piperidin-1-ylmethyl moiety. It has a molecular formula of C12H18BNO2 and a molecular weight of 219.09 g/mol . This compound combines the reactivity of a boronic acid, capable of reversible covalent bonding with diols and participating in Suzuki-Miyaura cross-couplings, with the steric and electronic influence of a basic piperidine group positioned ortho to the boronic acid [1]. Its predicted physicochemical properties include a pKa of 8.35±0.53 and an ACD/LogP of 2.13, which are distinct from simpler phenylboronic acid analogs .

Why Generic Substitution Fails for 2-(Piperidin-1-ylmethyl)phenylboronic acid: Ortho-Substitution and Piperidine Basicity Define Unique Performance


The presence of an ortho-piperidinylmethyl group in 2-(Piperidin-1-ylmethyl)phenylboronic acid introduces two critical differentiators that prevent generic substitution with simpler phenylboronic acids or other ortho-substituted analogs. First, the steric bulk and conformational flexibility of the piperidine ring can influence the binding pocket and transition states in both Suzuki-Miyaura couplings and diol recognition events, potentially altering reaction yields and selectivity compared to unsubstituted phenylboronic acid or smaller ortho-substituents like formyl or aminomethyl groups [1]. Second, the basic nitrogen of the piperidine ring can participate in intramolecular hydrogen bonding or serve as a ligand for transition metals, modifying the boronic acid's reactivity and stability profile. These features are not replicated in analogs lacking this specific substitution pattern, making direct substitution without re-optimization of reaction conditions or assay performance risky [2].

Quantitative Differentiation of 2-(Piperidin-1-ylmethyl)phenylboronic acid: Comparative Evidence Across Physicochemical, Steric, and Stability Dimensions


Predicted pKa Modulation Relative to Phenylboronic Acid

The predicted pKa of 2-(Piperidin-1-ylmethyl)phenylboronic acid is 8.35±0.53, which is approximately 0.5 units lower than the reported pKa of 8.83 for phenylboronic acid at 25°C [1]. This decrease in pKa indicates that the ortho-piperidinylmethyl group slightly acidifies the boronic acid, which could influence its binding to diols at physiological pH (7.4) and its performance in Suzuki couplings under mildly basic conditions [2].

Boronic acid pKa Substituent effects Physicochemical properties

Ortho-Substitution Steric Differentiation: ACD/LogP and Molar Refractivity

The ortho-piperidinylmethyl group significantly increases lipophilicity and steric bulk compared to unsubstituted phenylboronic acid. The predicted ACD/LogP for 2-(Piperidin-1-ylmethyl)phenylboronic acid is 2.13 , whereas phenylboronic acid has a measured logP of approximately 1.8 [1]. Additionally, the molar refractivity (MR) is 62.9±0.4 cm³ for the target compound , compared to a calculated MR of ~32 cm³ for phenylboronic acid (based on atomic contributions) [2]. This increased steric bulk can influence reaction selectivity and binding modes.

Lipophilicity Steric parameters Physicochemical properties

Enhanced Solubility Profile Due to Piperidine Moiety

The piperidine nitrogen in 2-(Piperidin-1-ylmethyl)phenylboronic acid is basic (conjugate acid pKa ~10-11), which can enhance aqueous solubility under acidic conditions compared to non-basic analogs. While quantitative solubility data for this specific compound are not available, the predicted water solubility from Log Kow is 1420 mg/L at 25°C . In contrast, phenylboronic acid has a water solubility of 10 g/L (10,000 mg/L) at 20°C [1]. The lower predicted solubility of the target compound is offset by the ability to protonate the piperidine nitrogen, forming a more soluble ammonium salt under mildly acidic conditions, a feature not available in simple phenylboronic acid [2].

Solubility Drug delivery Formulation

Potential for Intramolecular N→B Coordination and Stability Implications

The ortho-arrangement of the piperidinylmethyl group and the boronic acid allows for potential intramolecular N→B coordination, which can stabilize the boronic acid against hydrolysis and oxidation. While direct experimental data for 2-(Piperidin-1-ylmethyl)phenylboronic acid are lacking, studies on related ortho-aminoalkyl phenylboronic acids have demonstrated enhanced stability in aqueous media due to intramolecular B-N bond formation [1]. The predicted storage condition of 2-8°C and warnings to avoid heat and oxidizing agents suggest moderate stability consistent with this class of compounds [2].

Stability Boronic acid chemistry Coordination chemistry

Application Scenarios for 2-(Piperidin-1-ylmethyl)phenylboronic acid Based on Differential Evidence


Suzuki-Miyaura Cross-Coupling Requiring Ortho-Substituted Boronic Acids with Tunable Basicity

The ortho-piperidinylmethyl group in this boronic acid can act as a directing group or influence the catalytic cycle through steric and electronic effects. While direct coupling yields for this specific compound are not reported, class-level evidence suggests that ortho-substituted arylboronic acids often require modified conditions (e.g., higher catalyst loading, stronger bases) compared to unsubstituted analogs. The piperidine nitrogen, with a conjugate acid pKa of ~10-11, can be protonated or deprotonated to fine-tune the boronic acid's reactivity and the palladium coordination environment, offering a handle for reaction optimization not available with simpler boronic acids [1].

Design of Saccharide-Responsive Materials and Sensors

The lower pKa of this compound (8.35 vs. 8.83 for phenylboronic acid) shifts the boronic acid-boronate equilibrium at physiological pH, potentially increasing the fraction of boronate anion and enhancing diol binding. The steric bulk of the piperidine ring may also impart selectivity among different diols (e.g., glucose vs. fructose). While no direct binding data exist for this compound, ortho-substituted phenylboronic acids have been shown to exhibit improved selectivity for glucose over fructose compared to unsubstituted phenylboronic acid [2]. The piperidine moiety further provides a site for conjugation to polymers, nanoparticles, or fluorophores, enabling the construction of responsive hydrogels or optical sensors [3].

Development of PET Imaging Precursors and Boron Neutron Capture Therapy (BNCT) Agents

Phenylboronic acids are explored as precursors for 18F-labeled PET tracers due to the ability to introduce fluorine-18 via nucleophilic substitution or electrophilic fluorination. The stability of the boronic acid precursor is critical for high radiochemical yields. The ortho-piperidinylmethyl group may provide enhanced stability through intramolecular N→B coordination, reducing decomposition during radiolabeling [4]. Additionally, the piperidine nitrogen can be further functionalized with targeting vectors or chelators, making this compound a versatile building block for theranostic agents. For BNCT, the ability to protonate the piperidine nitrogen could improve water solubility and tumor retention [5].

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